molecular formula C12H11ClN6 B11844568 6-chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purine

6-chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purine

Cat. No.: B11844568
M. Wt: 274.71 g/mol
InChI Key: WTKJUAMZWVAYLG-UHFFFAOYSA-N
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Description

6-chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purine typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropurine and 2-methylpyrimidine.

    Reaction Steps:

    Reaction Conditions: These reactions typically require the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

6-chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in polar solvents.

Major Products

    Oxidation: Formation of corresponding purine N-oxides.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purine would depend on its specific application. For example, if it is used as an antiviral agent, it might inhibit viral replication by interfering with nucleic acid synthesis. The molecular targets could include viral enzymes like polymerases or proteases.

Comparison with Similar Compounds

Similar Compounds

    6-chloropurine: A precursor in the synthesis of various purine derivatives.

    9-ethylguanine: A purine derivative with similar structural features.

    2-methylpyrimidine: A component of the final compound.

Uniqueness

6-chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives.

Properties

Molecular Formula

C12H11ClN6

Molecular Weight

274.71 g/mol

IUPAC Name

6-chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)purine

InChI

InChI=1S/C12H11ClN6/c1-3-19-11(8-4-14-7(2)15-5-8)18-9-10(13)16-6-17-12(9)19/h4-6H,3H2,1-2H3

InChI Key

WTKJUAMZWVAYLG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=NC=N2)Cl)N=C1C3=CN=C(N=C3)C

Origin of Product

United States

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